2-(Piperazin-1-YL)pyrimidine-5-carbaldehyde
CAS No.:
Cat. No.: VC17630194
Molecular Formula: C9H12N4O
Molecular Weight: 192.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N4O |
|---|---|
| Molecular Weight | 192.22 g/mol |
| IUPAC Name | 2-piperazin-1-ylpyrimidine-5-carbaldehyde |
| Standard InChI | InChI=1S/C9H12N4O/c14-7-8-5-11-9(12-6-8)13-3-1-10-2-4-13/h5-7,10H,1-4H2 |
| Standard InChI Key | VLSMIYJLGRKJQQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)C2=NC=C(C=N2)C=O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The structure of 2-(Piperazin-1-yl)pyrimidine-5-carbaldehyde features a pyrimidine ring substituted at the 2-position with a piperazine group and at the 5-position with an aldehyde moiety. The piperazine ring, a six-membered diamine, introduces two secondary amine groups, conferring basicity and hydrogen-bonding capabilities. The aldehyde group provides a reactive site for nucleophilic addition or condensation reactions, making the compound versatile for further derivatization .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | Chemsrc | |
| Molecular Weight | 192.22 g/mol | Chemsrc |
| SMILES Notation | O=Cc1cnc(N2CCNCC2)nc1 | Chemsrc |
| CAS Registry Number | 944899-55-2 | Chemsrc |
The aldehyde proton in -NMR is typically observed as a singlet near 9.8–10.2 ppm, while the piperazine protons resonate as multiplet signals between 2.5–3.5 ppm .
Synthesis and Characterization
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|
| Piperazine Substitution | Piperazine, DMF, 80–100°C, 12h | Excess piperazine (1.5 eq) |
| Formylation | , DMF, 0°C→RT | Slow reagent addition |
Analytical Characterization
-
Mass Spectrometry: Electrospray ionization (ESI-MS) would likely show a molecular ion peak at 193.1 ([M+H]) .
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Chromatography: High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm can confirm purity >95% .
Chemical Reactivity and Functionalization
Aldehyde Reactivity
The aldehyde group undergoes characteristic reactions:
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Condensation: Forms Schiff bases with primary amines (e.g., ).
-
Reduction: Sodium borohydride () reduces the aldehyde to a hydroxymethyl group () .
Piperazine Modifications
The piperazine nitrogen atoms can be alkylated or acylated to introduce solubility-enhancing or targeting groups, broadening pharmacological applicability .
| Target Class | Mechanism of Action | Potential Application |
|---|---|---|
| Kinases (e.g., PI3K) | Competitive ATP-binding inhibition | Cancer therapy |
| Bacterial Enzymes | Cell wall synthesis disruption | Antibacterial agents |
Comparison with Structural Analogs
Piperazine vs. Piperidine Substitution
Replacing piperazine with piperidine (as in 2-piperidin-1-yl-pyrimidine-5-carbaldehyde) reduces nitrogen count, altering basicity and hydrogen-bonding capacity. Piperazine’s additional amine enhances water solubility, favoring pharmacokinetics .
Aldehyde Positioning
Compared to 4-aldehyde isomers, the 5-position on pyrimidine may better align reactive sites with target binding pockets, as seen in kinase inhibitor design .
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